Cas no 1225387-53-0 (1H-Pyrazol-5-amine)

1H-Pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-5-amine
- 1H-Pyrazol-3-amine
- 3-Aminopyrazole
- 1H-Pyrazol-3-amine
- 1H-Pyrazole-5-amine
- 5-Amino-1H-pyrazole
- 5-aminopyrazole
- 1h-pyrazol-3-ylamine
- aminopyrazole
- 3-Amino-1H-pyrazole
- 3-Pyrazolamine
- 3-Aminopyrozole
- Pyrazol-3-ylamine
- 2H-pyrazol-3-ylamine
- 5-amino-pyrazole
- 1H-pyrazole-3-amine
- 2h-pyrazole-3-ylamine
- JVVRJMXHNUAPHW-UHFFFAOYSA-N
- pyrazole-3-ylamine
- 1h-pyrazol-3-amin
- 3-AMINOPYRAZOLE HYDROCHLORIDE
- Aminopyrazol
- amino-pyrazole
- amino pyrazole
- 1H-Pyrazolamine
- 3-amino pyrazole
- 3-amino-pyrazole
- 1h-pyrazole-imine
- 1H-5-py
- F0001-0657
- A15324
- Z240126818
- EINECS 217-338-1
- 3-amino-2H-pyrazole
- AM20090067
- PS-9369
- 3-Aminopyrazole, 98%
- SY005421
- 1820-80-0
- SY128689
- J-504847
- 3-AMINOPYRAZOL
- STK292780
- 1-H-Pyrazol-5-amine
- 3AX
- MFCD08700632
- BBL008564
- PB32063
- MFCD00005236
- 1H-5-pyrazolamine
- NSC 76122
- Q27453670
- InChI=1/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6
- CHEMBL3217770
- NSC76122
- BTB7URA7K8
- AKOS002657057
- PS-9370
- BCP27171
- Q-101973
- 114024-26-9
- A1859
- AC-4837
- DB-005278
- NSC-76122
- 3-amino-1H-pyrazol
- AKOS000163955
- AMY23077
- NS00025989
- J-504716
- J-504718
- DTXSID00171229
- STR03100
- EN300-27598
- 916420-28-5
- 1225387-53-0
- CS-D1141
- ALBB-004467
-
- インチ: 1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
- InChIKey: JVVRJMXHNUAPHW-UHFFFAOYSA-N
- ほほえんだ: N1([H])C(=C([H])C([H])=N1)N([H])[H]
計算された属性
- せいみつぶんしりょう: 83.04830
- どういたいしつりょう: 83.048347172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 45.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- PSA: 54.70000
- LogP: 0.57310
1H-Pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H226915-10g |
1H-Pyrazol-5-amine |
1225387-53-0 | 10g |
$ 230.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QL554-20g |
1H-Pyrazol-5-amine |
1225387-53-0 | 98% | 20g |
194.0CNY | 2021-07-17 | |
Chemenu | CM111329-500g |
1H-pyrazol-3-amine |
1225387-53-0 | 95%+ | 500g |
$318 | 2023-03-05 | |
1PlusChem | 1P009BAP-25g |
1H-PYRAZOL-5-AMINE |
1225387-53-0 | 98% | 25g |
$18.00 | 2023-12-25 | |
1PlusChem | 1P009BAP-5g |
1H-PYRAZOL-5-AMINE |
1225387-53-0 | 98% | 5g |
$5.00 | 2023-12-25 | |
eNovation Chemicals LLC | Y1242583-5g |
1H-PYRAZOL-5-AMINE |
1225387-53-0 | 98% | 5g |
$55 | 2024-06-07 | |
A2B Chem LLC | AE33745-25g |
1H-PYRAZOL-5-AMINE |
1225387-53-0 | 98% | 25g |
$18.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065392-10g |
1H-Pyrazol-5-amine |
1225387-53-0 | 98% | 10g |
¥46.00 | 2024-08-09 | |
Ambeed | A261982-5g |
3H-Pyrazol-3-amine |
1225387-53-0 | 98% | 5g |
$12.0 | 2025-03-16 | |
eNovation Chemicals LLC | Y1242583-25g |
1H-PYRAZOL-5-AMINE |
1225387-53-0 | 98% | 25g |
$60 | 2025-02-24 |
1H-Pyrazol-5-amine 関連文献
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Jiewen Chen,Jinhong Tian,Kangmei Wen,Qiwen Gao,Jie Shi,Xingang Yao,Ting Wu,Xiaodong Tang Org. Biomol. Chem. 2022 20 1652
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Lepeng Chen,Ningning Lv,Qianqian Zhen,Zhongyan Chen,Jingyuan Ge,Jiuxi Chen Org. Chem. Front. 2022 9 1955
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Elisabeth Bou-Petit,Arnau Plans,Nieves Rodríguez-Picazo,Antoni Torres-Coll,Cristina Puigjaner,Mercè Font-Bardia,Jordi Teixidó,Santiago Ramon y Cajal,Roger Estrada-Tejedor,José I. Borrell Org. Biomol. Chem. 2020 18 5145
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Mohamed M. Hammouda,Hatem E. Gaffer,Khaled M. Elattar RSC Med. Chem. 2022 13 1150
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Amir H. Nasiri,Krishna Saxena,Jan W. Bats,Hamid R. Nasiri,Harald Schwalbe Med. Chem. Commun. 2016 7 1421
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Mo Zhang,Peng Liu,Yu-Heng Liu,Ze-Ren Shang,Hai-Chuan Hu,Zhan-Hui Zhang RSC Adv. 2016 6 106160
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Pethaiah Gunasekaran,Sethuraman Indumathi,Subbu Perumal RSC Adv. 2013 3 8318
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Rong-Ji Xie,Jun-Hua Liu,Qiu-Yi Zhang,Yi-Jie Yang,Li-Qun Song,Tian-Qi Shao,Kai-Xuan Liu,Yan-Ping Zhu Org. Chem. Front. 2021 8 2274
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Nataraj Poomathi,Sivakalai Mayakrishnan,Doraiswamy Muralidharan,Rajagopal Srinivasan,Paramasivan T. Perumal Green Chem. 2015 17 3362
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Jing-Jun Dong,Qing-Shan Li,Shu-Fu Wang,Cui-Yun Li,Xin Zhao,Han-Yue Qiu,Meng-Yue Zhao,Hai-Liang Zhu Org. Biomol. Chem. 2013 11 6328
1H-Pyrazol-5-amineに関する追加情報
Professional Introduction to Compound with CAS No 1225387-53-0 and Product Name 1H-Pyrazol-5-amine
The compound with the CAS number 1225387-53-0 is a significant chemical entity in the field of pharmaceutical research, particularly known for its derivative, 1H-Pyrazol-5-amine. This heterocyclic compound has garnered attention due to its versatile applications in medicinal chemistry and drug development. The pyrazole scaffold, a five-membered aromatic ring containing two nitrogen atoms, is a privileged structure in synthetic chemistry, exhibiting a broad spectrum of biological activities. 1H-Pyrazol-5-amine, in particular, has been extensively studied for its potential as a pharmacophore in the design of novel therapeutic agents.
Recent advancements in the field of chemical biology have highlighted the importance of pyrazole derivatives in modulating various biological pathways. The amine functional group at the 5-position of the pyrazole ring provides a reactive site for further chemical modifications, enabling the synthesis of complex molecules with tailored biological properties. This flexibility has made 1H-Pyrazol-5-amine a valuable building block for the development of small-molecule inhibitors and activators.
In the realm of drug discovery, 1H-Pyrazol-5-amine has been explored for its potential in addressing a wide range of diseases. One of the most promising areas is its application in anticancer research. Studies have demonstrated that pyrazole derivatives can interfere with critical cellular processes such as DNA replication and cell cycle progression. The compound’s ability to inhibit key enzymes involved in cancer metabolism has made it a focal point for preclinical investigations. Researchers have identified several analogs of 1H-Pyrazol-5-amine that exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for new anticancer therapies.
Another area where 1H-Pyrazol-5-amine has shown promise is in the treatment of inflammatory and autoimmune diseases. The compound’s molecular structure allows it to interact with inflammatory mediators and signaling pathways, potentially reducing inflammation and mitigating autoimmune responses. Preliminary studies have indicated that certain derivatives of 1H-Pyrazol-5-amine can modulate the activity of cytokines and chemokines, which are crucial regulators of immune responses. This has opened up new avenues for developing novel anti-inflammatory agents.
The synthesis of 1H-Pyrazol-5-amine and its derivatives involves sophisticated organic chemistry techniques, including condensation reactions and cyclization processes. The availability of high-quality starting materials, such as the compound with CAS No 1225387-53-0, has facilitated efficient synthetic routes. Advances in computational chemistry have also played a pivotal role in designing and optimizing these derivatives for improved bioactivity and pharmacokinetic properties.
One of the key challenges in drug development is achieving selectivity—ensuring that a compound targets specific biological pathways without affecting others. The unique chemical properties of 1H-Pyrazol-5-amine make it an excellent candidate for selective targeting. By modifying various substituents on the pyrazole ring, chemists can fine-tune the compound’s interactions with biological targets, enhancing its therapeutic efficacy while minimizing side effects.
The role of 1H-Pyrazol-5-amine in academic research cannot be overstated. It serves as a model compound for understanding the structure-activity relationships (SAR) in heterocyclic chemistry. Researchers use it as a starting point to explore new synthetic methodologies and to develop innovative drug candidates. The compound’s versatility has also led to its application in material science, where it is used to create novel polymers and functional materials with unique properties.
As our understanding of biological systems continues to evolve, so does the potential of compounds like 1H-Pyrazol-5-amine. Emerging technologies such as high-throughput screening (HTS) and machine learning are accelerating the discovery process by enabling rapid identification and optimization of lead compounds. These technologies are particularly valuable in identifying new derivatives of 1H-Pyrazol-5-amine that may exhibit enhanced biological activity or improved pharmacological profiles.
In conclusion, 1H-Pyrazol-5-amine, derived from the compound with CAS No 1225387-53-0, represents a cornerstone in modern pharmaceutical research. Its unique chemical structure and versatile biological activities make it an indispensable tool for drug discovery and development. As scientific knowledge advances and new methodologies emerge, compounds like 1H-Pyrazol-5-amine will continue to play a crucial role in addressing some of humanity’s most pressing health challenges.
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